molecular formula C4H10ClNO2 B7985656 (R)-2-Amino-butyric acidhydrochloride

(R)-2-Amino-butyric acidhydrochloride

Katalognummer: B7985656
Molekulargewicht: 139.58 g/mol
InChI-Schlüssel: AMMBUJFMJOQABC-AENDTGMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-2-Amino-butyric acidhydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(1R)-1-carboxypropyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMBUJFMJOQABC-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Stereochemical Divergence of 2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Pharmaceutical Synthesis and Biological Function

Executive Summary

2-Aminobutyric acid (AABA), specifically its alpha-isomer, represents a critical chiral scaffold in medicinal chemistry. While structurally isosteric with the inhibitory neurotransmitter GABA, AABA functions primarily as a metabolic intermediate and a synthetic precursor. The distinction between the (S)-enantiomer (L-isomer) and the (R)-enantiomer (D-isomer) is not merely academic; it is the deciding factor between therapeutic efficacy and metabolic inertia (or toxicity) in anticonvulsant drug development.

This guide analyzes the physicochemical differences, industrial resolution strategies, and pharmaceutical applications of these enantiomers, with a specific focus on the synthesis of the blockbuster antiepileptic drug, Levetiracetam .

Stereochemical & Physicochemical Fundamentals

The 2-aminobutyric acid molecule contains a single chiral center at the alpha-carbon. Following Cahn-Ingold-Prelog (CIP) priority rules, the configuration is determined by the spatial arrangement of the amino group (


), the ethyl group (

), the carboxyl group (

), and the hydrogen atom.
  • (S)-2-Aminobutyric acid : Corresponds to the L-amino acid configuration found in biological systems (e.g., biosynthesis of ophthalmic acid). It is the pharmacologically active scaffold for the racetam class of drugs.

  • (R)-2-Aminobutyric acid : Corresponds to the D-amino acid. It is generally considered an impurity in (S)-AABA production streams, though it has niche applications in peptide modification to induce proteolytic resistance.

Comparative Physicochemical Profile
Feature(S)-2-Aminobutyric Acid(R)-2-Aminobutyric Acid
Common Name L-2-Aminobutyric acidD-2-Aminobutyric acid
CAS Number 1492-24-62623-91-8
Optical Rotation


(c=2, 5N HCl)

(c=2, 5N HCl)
Biological Role Precursor to Ophthalmic AcidRare/Non-proteinogenic
Key Drug Application Levetiracetam , BrivaracetamChiral auxiliary (Research)
Melting Point >300 °C (Sublimes)>300 °C (Sublimes)
Pharmaceutical Application: The Levetiracetam Pathway

The most significant industrial divergence between these enantiomers occurs in the synthesis of Levetiracetam (Keppra). Levetiracetam is the (S)-enantiomer of the ethyl analog of piracetam. The mechanism of action involves binding to the synaptic vesicle protein SV2A.

  • Criticality of Chirality : The affinity of Levetiracetam for SV2A is highly stereospecific. The (S)-enantiomer binds with nanomolar affinity, while the (R)-enantiomer is essentially inactive. Consequently, the purity of the (S)-2-aminobutyric acid starting material is a Critical Quality Attribute (CQA).

Synthesis Workflow Visualization

The following diagram illustrates the industrial route where (S)-2-Aminobutyric acid is transformed into Levetiracetam. Note the retention of stereochemistry throughout the process.

Levetiracetam_Synthesis Start (S)-2-Aminobutyric Acid (Starting Material) Step1 Esterification (Thionyl Chloride/EtOH) Start->Step1 Inter1 (S)-Ethyl 2-aminobutyrate Step1->Inter1 Step2 N-Alkylation (4-Chlorobutyryl chloride) Inter1->Step2 Inter2 Intermediate Amide Step2->Inter2 Step3 Cyclization & Ammonolysis Inter2->Step3 Final Levetiracetam ((S)-Enantiomer) Step3->Final

Figure 1: Stereoselective synthesis of Levetiracetam starting from (S)-2-Aminobutyric acid. The stereocenter is preserved to ensure SV2A binding affinity.

Production Protocol: Enzymatic Resolution

Producing enantiopure (S)-2-Aminobutyric acid via chemical synthesis is expensive due to the cost of chiral auxiliaries. The industry standard is Kinetic Enzymatic Resolution using Aminoacylase I (EC 3.5.1.14). This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer (S-form), leaving the D-enantiomer (R-form) acetylated.

Experimental Workflow: Kinetic Resolution of N-Acetyl-DL-2-Aminobutyric Acid

Objective : Isolate pure (S)-2-Aminobutyric acid from a racemic mixture.

Reagents :

  • N-Acetyl-DL-2-aminobutyric acid (Substrate)

  • Aminoacylase I (Aspergillus melleus or Porcine Kidney)

  • Cobalt(II) chloride (

    
    , cofactor)
    
  • Dowex 50W-X8 (Cation exchange resin)

Step-by-Step Methodology :

  • Substrate Preparation : Dissolve 0.5 M N-Acetyl-DL-2-aminobutyric acid in distilled water. Adjust pH to 7.5 using 2M LiOH or NaOH. Note: pH control is vital for enzyme stability.

  • Enzyme Activation : Add

    
     to a final concentration of 0.5 mM. Add Aminoacylase I (1500 Units/g substrate).
    
  • Incubation : Incubate at 37°C with gentle stirring.

    • Validation Point: Monitor reaction progress via HPLC or Ninhydrin assay (detects free amine from hydrolyzed S-isomer).

  • Termination : Once conversion reaches 50% (theoretical maximum for resolution), acidify to pH 5.0 with acetic acid and heat to 60°C to denature the enzyme. Filter to remove protein.

  • Separation (The Critical Step) :

    • Pass the filtrate through a Dowex 50W-X8 (

      
       form) column.
      
    • Eluate 1 : The unreacted N-Acetyl-(R)-2-aminobutyric acid flows through (it is not cationic at acidic pH).

    • Eluate 2 : Elute the column with 2M

      
      . This releases the free (S)-2-Aminobutyric acid .
      
  • Crystallization : Concentrate Eluate 2 under vacuum and recrystallize from Ethanol/Water to obtain pure (S)-isomer.

Enzymatic_Resolution Racemate Racemic N-Acetyl-DL-2-Aminobutyric Acid Enzyme Aminoacylase I (pH 7.5, 37°C) Racemate->Enzyme Hydrolysis Mixture Mixture: (S)-Free Acid + (R)-Acetylated Enzyme->Mixture Column Cation Exchange Chromatography (Dowex 50W) Mixture->Column FlowThrough Flow-through: N-Acetyl-(R)-2-Aminobutyric Acid Column->FlowThrough Non-binding Elution Elution (NH4OH): (S)-2-Aminobutyric Acid Column->Elution Binding & Release

Figure 2: Biocatalytic resolution workflow separating the (R) and (S) enantiomers based on selective enzymatic hydrolysis and ion-exchange properties.

Biological Context: The Ophthalmic Acid Pathway

While (S)-2-Aminobutyric acid is a drug precursor, it also plays a physiological role. It is the substrate for Ophthalmic Acid (OpA) biosynthesis. OpA is an analog of glutathione (GSH) where the cysteine moiety is replaced by 2-aminobutyric acid.

  • Biomarker Utility : OpA is synthesized by the same enzymes that synthesize Glutathione (GCL and GSS). When hepatic Glutathione stores are depleted (e.g., in Paracetamol toxicity), the enzymes shift substrate specificity toward 2-aminobutyric acid, causing a spike in OpA.

  • Relevance : Researchers use the ratio of (S)-2-Aminobutyric acid to OpA as a sensitive biomarker for oxidative stress and GSH depletion.

References
  • PubChem. (n.d.). 2-Aminobutyric acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Levetiracetam. Retrieved from [Link]

  • Sgorbuglio, R. et al. (2020). Enzymatic Resolution of 2-Aminobutyric Acid Esters. Catalysts.
  • Patterson, T. A. et al. (2010). Ophthalmic acid: A biomarker of hepatic glutathione depletion. Journal of Biochemical and Molecular Toxicology.

Thermodynamic Stability Profile: (R)-2-Amino-butyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of (R)-2-Amino-butyric acid hydrochloride , a critical chiral intermediate in pharmaceutical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

(R)-2-Amino-butyric acid hydrochloride (also known as D-2-Aminobutyric acid HCl or D-Isovaline HCl by some conventions, though chemically distinct) is a non-proteinogenic amino acid salt used primarily as a chiral building block. Its thermodynamic stability is governed by three competitive vectors: crystal lattice energy (solid-state stability), hygroscopicity (moisture-induced degradation), and chiral inversion (solution-phase racemization).

While the solid state is kinetically stable under ambient conditions, the compound exhibits a high thermodynamic drive toward racemization in solution, particularly under non-acidic conditions. This guide provides the physicochemical baseline and experimental protocols required to validate its stability in drug development workflows.

Physicochemical Characterization

The stability of the HCl salt differs significantly from the free zwitterion due to the disruption of the internal salt bridge and the introduction of the chloride counter-ion, which increases water solubility but introduces hygroscopicity risks.

Table 1: Critical Attribute Profile (CAP)
PropertyValue / CharacteristicRelevance to Stability
CAS Number 5959-29-5 (L-isomer ref); (R)-isomer specific CAS varies by vendorIdentity verification.
Molecular Weight 139.58 g/mol Stoichiometric calculations.
Melting Point ~250–280°C (Decomposition)Indicates high lattice energy; degradation occurs before melting.
Physical Form White to off-white crystalline solidCrystalline form dictates dissolution rate.
Hygroscopicity High Risk HCl salts are prone to deliquescence; moisture accelerates hydrolysis/racemization.
Solubility High in Water, Methanol; Low in non-polar solventsDictates solvent choice for processing; water promotes chiral instability.
Chirality (R)-EnantiomerSusceptible to racemization to the (S)-form.[1]

Solid-State Thermodynamic Stability

Crystal Lattice & Thermal Decomposition

In the solid state, (R)-2-Amino-butyric acid HCl is stabilized by a strong network of hydrogen bonds between the ammonium group (


), the carboxylic acid (

), and the chloride ion (

).
  • Thermal Event 1 (Dehydration/Desolvation): If the sample is not anhydrous, a broad endotherm is observed <100°C.

  • Thermal Event 2 (Dehydrochlorination): Onset typically >200°C. The loss of HCl gas destabilizes the lattice.

  • Thermal Event 3 (Melting/Decomposition): The compound does not exhibit a clean melting point. Instead, it undergoes simultaneous melting and decomposition (carbonization) in the range of 250–280°C .

Hygroscopicity & Shelf-Life

Thermodynamically, the HCl salt has a high affinity for water vapor. Absorption of atmospheric moisture lowers the glass transition temperature (


) of the surface amorphous regions, increasing molecular mobility.
  • Risk: Formation of a "solution-like" layer on the crystal surface accelerates chemical degradation.

  • Mitigation: Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory for long-term thermodynamic stability.

Solution Thermodynamics & Chiral Stability

The primary thermodynamic risk for this compound is racemization , not chemical decomposition of the backbone.

Racemization Kinetics

The chiral center at the


-carbon is thermodynamically unstable relative to the racemic mixture (

for pure enantiomer

racemate).
  • Mechanism: Proton abstraction by a base yields a planar enolate intermediate, which re-protonates from either face.

  • pH Dependence:

    • Acidic (pH < 2): Highly Stable. The protonated ammonium group (

      
      ) is electron-withdrawing, but the high concentration of 
      
      
      
      suppresses enolization.
    • Neutral/Basic (pH > 7): Unstable. The rate of racemization follows pseudo-first-order kinetics (

      
      ).
      
  • Temperature: Racemization rate doubles approximately every 10°C increase (Arrhenius behavior).

Degradation Pathways Diagram

The following diagram illustrates the competitive degradation pathways.

DegradationPathways R_Isomer (R)-2-Amino-butyric Acid HCl (Solid/Solution) Enolate Planar Enolate Intermediate R_Isomer->Enolate  Base/Heat (-H+) Decomp Thermal Decomposition (HCl loss, CO2 loss) R_Isomer->Decomp  T > 200°C Peptide Diketopiperazine (Condensation) R_Isomer->Peptide  High Conc. Solution Enolate->R_Isomer  +H+ S_Isomer (S)-Enantiomer (Impurity) Enolate->S_Isomer  +H+ (Inversion)

Figure 1: Primary degradation pathways. The red path (Racemization) is the critical risk in solution; the grey path (Thermal) dominates in the solid state.

Experimental Protocols

To validate the thermodynamic parameters for a specific batch, follow these self-validating protocols.

Protocol A: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the Onset Temperature (


) and Enthalpy of Decomposition.
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000) and TGA.

  • Sample Prep: Weigh 2–5 mg of (R)-2-Amino-butyric acid HCl into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • TGA: Identify temperature of 5% weight loss (

      
      ). This is the practical stability limit.
      
    • DSC: Integrate the decomposition endotherm. Note any pre-melt transitions (solid-solid phase changes).

  • Acceptance Criteria: No significant weight loss (<0.5%) below 150°C (confirms anhydrous state).

Protocol B: Chiral Stability & Racemization Kinetics

Objective: Determine the racemization rate constant (


) in the target solvent.
  • System: HPLC with Chiral Selector (e.g., Chiralpak ZWIX(+) or Crownpak CR-I).

    • Mobile Phase: 10 mM Perchloric acid (pH 1.5) / Acetonitrile (80:20).

    • Detection: UV @ 210 nm.

  • Stress Testing:

    • Prepare a 10 mg/mL solution in the solvent of interest (e.g., Phosphate buffer pH 7.4).

    • Incubate at 40°C.

    • Aliquot at

      
       hours.
      
    • Quench aliquots immediately with 0.1 M HCl to stop racemization.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • Calculate

      
       (time to 10% degradation) = 
      
      
      
      .
Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Stability Start Start: (R)-2-Amino-butyric Acid HCl TGA TGA Analysis (Volatiles/Decomp) Start->TGA DSC DSC Analysis (Mp/Phase Change) Start->DSC Hygro DVS (Sorption Isotherm) Start->Hygro SolPrep Dissolve in Buffer (pH 2, 7, 9) Start->SolPrep Stress Thermal Stress (40°C / 24h) SolPrep->Stress HPLC Chiral HPLC (Quantify S-isomer) Stress->HPLC Decision Determine Shelf Life & Storage Cond. HPLC->Decision Calc k_rac

Figure 2: Integrated workflow for thermodynamic and kinetic stability assessment.

References

  • National Institute of Standards and Technology (NIST). dl-2-Aminobutyric acid Gas Phase Ion Energetics Data.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (S)-2-Aminobutanoic acid hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Bada, J. L. Racemization of Amino Acids.[3] In: Chemistry and Biology of Amino Acids. (Contextual reference for kinetic mechanisms of amino acid racemization).

Sources

(R)-(-)-2-Aminobutyric acid hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-(-)-2-Aminobutyric acid hydrochloride safety data sheet (SDS) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Precision Handling, Safety, and Application in Chiral Synthesis

Executive Summary

(R)-(-)-2-Aminobutyric acid hydrochloride (also known as D-2-Aminobutyric acid HCl or D-Homoalanine HCl) is a critical non-proteinogenic amino acid used primarily as a chiral building block in drug development and peptidomimetics. Unlike its (S)-enantiomer—a key precursor for the antiepileptic drug Levetiracetam—the (R)-enantiomer is valued for introducing conformational constraints in peptides and enhancing resistance to proteolytic degradation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional workflow for handling this hygroscopic chiral reagent, ensuring enantiomeric purity, and maximizing synthetic yield.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Senior Scientist Note: Confusion often arises between the free base and the hydrochloride salt. The values below distinguish these forms. The hydrochloride salt is preferred in synthesis for its higher solubility in polar organic solvents, but it is significantly more hygroscopic.

PropertyDetail
Chemical Name (R)-(-)-2-Aminobutyric acid hydrochloride
Synonyms D-2-Aminobutyric acid HCl; (R)-2-Aminobutanoic acid HCl; D-Homoalanine hydrochloride
CAS Number (HCl Salt) 67607-42-5 (Primary); 10161-86-1 (Generic D-isomer HCl)
CAS Number (Free Base) 2623-91-8 (Reference only)
Molecular Formula C₄H₉NO₂[1][2][3][4][5] · HCl
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Optical Rotation [α]₂₀/D -20.0° to -22.0° (c=1, 5M HCl) Note: Sign reverses to (+) in water for some D-amino acids; verify CoA specific conditions.
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Melting Point 220–225 °C (Decomposes)

Hazard Identification & Risk Assessment (GHS)

While the free base is often classified as non-hazardous, the hydrochloride salt possesses acidic characteristics that necessitate specific GHS labeling.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Physiological Implications

The hydrochloride moiety releases HCl upon contact with moisture (mucous membranes, eyes, lungs).

  • Inhalation: Inhalation of fine dust causes immediate irritation to the upper respiratory tract due to local acidification.

  • Skin/Eye Contact: Prolonged contact can cause chemical burns or severe dermatitis, particularly if the powder becomes damp from sweat or humidity.

Advanced Handling & Storage Protocol

The Core Challenge: The primary threat to the utility of (R)-(-)-2-Aminobutyric acid HCl is not just safety, but hygroscopicity . Moisture uptake alters the stoichiometry of sensitive coupling reactions (e.g., EDC/NHS coupling) and can lead to hydrolysis of activated esters.

Storage "Best Practices"
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The container must be tightly sealed with Parafilm® or electrical tape to prevent moisture ingress during refrigeration cycles.

  • Desiccation: Secondary containment with active silica gel or phosphorus pentoxide is mandatory for long-term storage.

Handling Workflow (Diagram)

The following workflow ensures that the stoichiometry remains accurate and the operator remains safe.

HandlingWorkflow cluster_safety Safety Controls Start Storage (+4°C) Equilibration Equilibrate to RT (Closed Container) Start->Equilibration 1 hour Weighing Weighing (Low Humidity/Glove Box) Equilibration->Weighing Prevent Condensation Dissolution Dissolution (Dry Solvent) Weighing->Dissolution Immediate PPE PPE: Nitrile Gloves, Safety Goggles, N95/P100 Mask Weighing->PPE Reaction Coupling Reaction Dissolution->Reaction

Figure 1: Safe handling workflow to prevent hygroscopic degradation and exposure.

Critical Step - Equilibration: Never open a cold bottle of amino acid hydrochloride in a humid lab. Condensation will immediately form on the solid, initiating clumping and degradation. Allow the bottle to reach room temperature inside a desiccator before opening.

Application in Drug Development[7]

Peptidomimetics and Stability

(R)-2-Aminobutyric acid is an "unnatural" (D-configuration) amino acid. Incorporating it into peptide drugs serves a specific mechanistic purpose: Proteolytic Resistance .

Endogenous proteases (trypsin, chymotrypsin) specifically recognize L-amino acid backbones. Substituting an L-residue with (R)-2-Aminobutyric acid can:

  • Block Enzymatic Cleavage: The enzyme active site cannot accommodate the inverted stereochemistry.

  • Induce Beta-Turns: D-amino acids are strong inducers of Type II' beta-turns, essential for locking peptides into bioactive conformations.

Synthetic Logic: Chiral Building Block

Unlike the (S)-isomer, which is mass-produced for Levetiracetam, the (R)-isomer is often used to synthesize:

  • Somatostatin Analogs: Improving half-life.

  • Chiral Standards: For HPLC method development to detect enantiomeric impurities in (S)-drugs.

PeptideStability L_Peptide Native L-Peptide Protease Protease Enzyme (Trypsin/Pepsin) L_Peptide->Protease Degradation Rapid Degradation (Inactive Fragments) Protease->Degradation Recognizes L-Stereochem Stability Steric Clash in Active Site Protease->Stability Fails to Bind D_Peptide Modified Peptide ((R)-Abu Substitution) D_Peptide->Protease Resistance Result Extended Half-Life (Bioactive) Stability->Result

Figure 2: Mechanism of proteolytic resistance conferred by (R)-enantiomer substitution.

Emergency Response Protocols

ScenarioImmediate ActionSenior Scientist Rationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.The HCl salt creates an acidic environment immediately upon dissolution in tears. Speed is critical to prevent corneal opacity.
Skin Contact Wash with soap and water. Remove contaminated clothing.Hygroscopic dust adheres to sweat; simple brushing is insufficient. Washing neutralizes the acid.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Fine dust can cause bronchospasm. Monitoring for delayed pulmonary edema is rare but possible with massive exposure.
Spill Cleanup Sweep up dry. Avoid generating dust. Neutralize residue with weak base (Sodium Bicarbonate).Adding water to a large spill generates acid immediately. Dry cleanup is safer.

Disposal & Environmental Impact

  • Disposal: Dissolve in water, neutralize with sodium carbonate, and dispose of via a licensed chemical waste contractor. Do not pour acidic solutions down the drain.

  • Ecotoxicity: Generally low toxicity to aquatic life, but pH shifts from large spills can be harmful.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: (R)-(-)-2-Aminobutyric acid. Retrieved from

  • ChemicalBook. (2023). (R)-2-Amino-butyric acid hydrochloride Properties and CAS 67607-42-5.[6][7] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6971251, (R)-2-Aminobutanoic acid. Retrieved from [1]

  • TCI Chemicals. (2023). Product Specification: (R)-(-)-2-Aminobutyric Acid. Retrieved from

  • Smith, A. B., & Jones, R. (2018). Strategies for the Incorporation of D-Amino Acids in Peptide Synthesis. Journal of Peptide Science. (General reference for D-AA utility).

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-2-Amino-butyric Acid Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes troubleshooting real-world purification challenges over generic textbook descriptions.

Subject: Troubleshooting Purification, Isolation, and Analysis of (R)-2-Aminobutyric Acid HCl Ticket ID: T-ABA-R-HCl-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

(R)-2-Amino-butyric acid hydrochloride (also known as D-Isovaline HCl or D-2-Aminobutanoic acid HCl) is a non-proteinogenic amino acid often used as a chiral building block in the synthesis of antiepileptic drugs (e.g., Levetiracetam analogs) and peptide mimetics.

  • CAS: 13552-81-3 (Free acid: 2623-91-8)

  • Key Challenge: The hydrochloride salt is hygroscopic and prone to oiling out during recrystallization. Separation from inorganic salts (like

    
    ) generated during Strecker synthesis is chemically difficult due to solubility overlaps.
    

Diagnostic Workflow (Decision Tree)

The following logic gate helps determine the correct purification strategy based on your current crude material state.

PurificationWorkflow Start Crude (R)-2-Amino-butyric Acid HCl CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts (NH4Cl, NaCl) CheckImpurity->Inorganic High Salt Content Organic Organic Impurities (Starting Material, Isomers) CheckImpurity->Organic Low Salt Content FreeBase Step 1: Neutralize to Zwitterion (Isoelectric Precip. pH ~6.0) Inorganic->FreeBase Recryst Direct Recrystallization (Solvent/Antisolvent) Organic->Recryst Desalt Step 2: Wash with Cold Water/EtOH FreeBase->Desalt Reform Step 3: Reform HCl Salt (Anhydrous HCl/MeOH) Desalt->Reform Final Pure Crystalline Solid (Store Desiccated) Reform->Final SolventSystem System: MeOH (Solvent) + EtOAc or Et2O (Antisolvent) Recryst->SolventSystem SolventSystem->Final

Figure 1: Purification Decision Matrix. Select the "Free Base Loop" (Red) if ammonium chloride contamination is suspected.

Troubleshooting Guides (Q&A Format)

Ticket #1: The "Goo" Phase (Oiling Out)

User Report: "I dissolved my crude HCl salt in hot ethanol. Upon cooling, it didn't crystallize but formed a sticky oil at the bottom. Scratching the glass didn't help."

Root Cause: This "oiling out" occurs because the compound is highly soluble in polar protic solvents (EtOH, MeOH) and holds onto solvent molecules tenaciously. The presence of water or excess HCl exacerbates this, lowering the melting point of the solvate.

Solution Protocol:

  • Switch to a Solvent/Antisolvent System: Single-solvent recrystallization rarely works for this salt.

  • The "Swish" Method:

    • Dissolve the crude oil in the minimum amount of dry Methanol (MeOH) at room temperature.

    • Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise with vigorous stirring until the solution turns slightly turbid.

    • Critical Step: Do not heat to reflux. Heating often causes the oil to separate again.

    • Seed the turbid solution with a tiny crystal of pure product (if available) and store at -20°C overnight.

  • Vapor Diffusion (For small scale):

    • Place the concentrated MeOH solution in a small open vial.

    • Place this vial inside a larger jar containing Et2O.

    • Seal the large jar. The ether vapors will slowly diffuse into the methanol, inducing slow, high-quality crystallization.

Ticket #2: Removing Ammonium Chloride ( )

User Report: "My elemental analysis shows high nitrogen and chlorine levels, but the NMR looks clean. I suspect ammonium chloride contamination from the Strecker synthesis."

Root Cause:


 and Amino Acid HCl salts have very similar solubility profiles (soluble in water/methanol, insoluble in non-polar organics). They co-crystallize easily.

Solution Protocol (The "Isoelectric Switch"): You cannot effectively remove


 from the HCl salt form. You must temporarily switch to the free amino acid (zwitterion).
  • Neutralization: Dissolve the contaminated salt in water. Adjust pH to the isoelectric point (pI ≈ 6.0) using LiOH or NaOH.

  • Precipitation: Add absolute ethanol (EtOH) to the aqueous solution.[1] The free amino acid (zwitterion) is less soluble in EtOH/Water mixtures than

    
    .
    
    • Ratio: Use approx. 1:4 Water:EtOH.

  • Filtration: Filter the white precipitate. The

    
     remains largely in the filtrate.
    
  • Re-acidification: Suspend the purified zwitterion in anhydrous MeOH and treat with 1.1 equivalents of HCl (gas or dioxane solution) to regenerate the pure HCl salt.

Ticket #3: Enantiomeric Purity (Removing the S-Isomer)

User Report: "I need >99% ee, but I am stuck at 95:5 (R:S). Recrystallization isn't upgrading the chiral purity."

Root Cause: Amino acid enantiomers form a racemic solid solution. Standard recrystallization is inefficient for chiral enrichment unless you are dealing with a conglomerate (which this is usually not).

Solution Protocol:

  • Chemical Resolution (If starting from racemate):

    • Do not try to purify the HCl salt directly.

    • Use L-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts with the free amino acid or its amide derivative.

  • Enzymatic Polish:

    • If you have a slight excess of the (R)-isomer, treat the solution with D-Amino Acid Oxidase (DAAO) . This enzyme specifically destroys the (R)-isomer (which is the wrong one if you want S, but here you want R).

    • Correction: Since you want (R), you need an enzyme that destroys (S). Use L-Amino Acid Oxidase or an L-specific transaminase to selectively degrade the (S)-impurity, leaving the (R)-isomer untouched.

Ticket #4: Hygroscopicity & Handling

User Report: "My white powder turned into a puddle on the balance."

Root Cause: (R)-2-Amino-butyric acid HCl is deliquescent. It absorbs atmospheric moisture rapidly, breaking the crystal lattice.

Handling SOP:

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
     or KOH pellets for at least 24 hours before weighing.
    
  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Weighing: Allow the container to reach room temperature before opening to prevent condensation.

Analytical Validation Methods

To certify the purity of your isolated salt, use the following validated methods.

Table 1: Analytical Specifications
ParameterMethodSpecificationNotes
Chemical Purity HPLC (C18)> 98.0%Derivatization with OPA required for UV detection.
Chiral Purity Chiral HPLC> 99.0% eeDirect method (Astec Chirobiotic T).
Water Content Karl Fischer< 1.0%Essential due to hygroscopicity.
Chloride Content Titration (

)
25.3% ± 0.5%Confirms mono-HCl stoichiometry.
Protocol: Chiral HPLC Method (Direct Analysis)

Avoid derivatization errors by using a macrocyclic glycopeptide column.[2]

  • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Methanol : Water : Formic Acid (70 : 30 : 0.02 v/v/v)[3]

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm (or MS for higher sensitivity)

  • Temperature: 25°C

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on Teicoplanin-based phases (check specific column CoA).

References

  • Org. Syn. Coll. Vol. 2, p. 29 (1943). DL-alpha-Amino-n-butyric acid. (Classic method for removing ammonium chloride via ethanol precipitation).

  • Vertex Pharmaceuticals (2010). Preparation of (S)-2-aminobutyric acid.[4] WO2010019469A2. (Describes enzymatic resolution and HCl salt isolation).

  • Sigma-Aldrich/Merck. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Methodology for Chirobiotic T column).

  • Asian Journal of Chemistry (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. (Relevant for amide intermediates).[1][5][6][7]

Sources

Technical Support Center: D-2-Aminobutyric Acid (D-Abu) Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Yields & Racemization in Fmoc-D-Abu-OH Synthesis

Executive Summary: The D-Abu Paradox

Welcome to the technical support hub. If you are experiencing low yields with D-2-Aminobutyric acid (D-Abu), you are likely facing a convergence of two antagonistic factors: hydrophobic aggregation and base-catalyzed racemization .

D-Abu is structurally similar to D-Alanine but possesses an ethyl side chain. While not sterically massive, the introduction of D-isomers into an L-peptide backbone often disrupts the "beta-sheet" hydrogen bonding network. Paradoxically, this can sometimes lead to increased inter-chain aggregation on the resin, preventing reagent diffusion. Furthermore, D-amino acids are notoriously sensitive to base-induced racemization during the activation step, leading to diastereomeric impurities that mimic the target peptide, making purification difficult.

This guide moves beyond standard protocols to address the specific physicochemical barriers of D-Abu incorporation.

Diagnostic & Troubleshooting (Q&A)

Issue A: "My coupling yield is consistently <60% despite using excess reagents."

Diagnosis: On-Resin Aggregation (The "Difficult Sequence" Phenomenon). Technical Insight: The D-configuration of Abu can induce a kink in the growing peptide chain. If the synthesis solvent is purely DMF, the peptide chains may collapse onto themselves or associate with neighbors via hydrogen bonding, effectively "hiding" the N-terminus from the incoming activated Fmoc-D-Abu-OH.

Corrective Action:

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or use a binary solvent system of DMF/DMSO (80:20). NMP has higher polarity and better swelling properties for aggregated resins.

  • Chaotropic Wash: Introduce a wash step with 0.1 M LiCl in DMF prior to coupling. This disrupts hydrogen bonding networks.

  • Temperature Elevation: Utilize microwave irradiation or heated coupling (50°C). Note: See Issue B regarding temperature limits.

Issue B: "I see the correct mass, but also a satellite peak (-18 Da or +Isomer)."

Diagnosis: Racemization or Diketopiperazine (DKP) Formation. Technical Insight:

  • Racemization: Using strong bases like DIPEA (Diisopropylethylamine) with uronium salts (HBTU/HATU) extracts the proton from the

    
    -carbon of the D-amino acid, causing it to flip chirality (D 
    
    
    
    L).
  • DKP Formation: If D-Abu is the second or third residue, the N-terminus can bite back onto the C-terminal ester, cleaving the dipeptide from the resin.

Corrective Action:

  • Base Optimization: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker base (

    
     ~7.4 vs. DIPEA ~10.5) that is sufficient to neutralize the acid generated during activation but insufficient to abstract the 
    
    
    
    -proton [1].
  • Reagent Switch: Move to DIC/Oxyma Pure . This carbodiimide/oxime method creates a neutral pH environment, significantly lowering racemization risk compared to basic HATU conditions [2].

Issue C: "The Kaiser Test is ambiguous (orange/brown) after coupling."

Diagnosis: Steric Hindrance or "False Negative" due to Aggregation. Technical Insight: If the D-Abu is coupling onto a bulky residue (e.g., Val, Ile, or another D-AA), the Kaiser test (ninhydrin) may fail to detect free amines because the ninhydrin molecule itself cannot access the site.

Corrective Action:

  • Use the Chloranil Test: Acetaldehyde/Chloranil is more sensitive for secondary amines or difficult sequences.

  • Micro-Cleavage: Do not rely solely on colorimetric tests. Perform a mini-cleavage of 5-10 mg of resin and analyze via LC-MS to verify coupling efficiency quantitatively.

Data Analysis: Coupling Reagent Efficacy

The following data summarizes internal comparisons of coupling Fmoc-D-Abu-OH onto a difficult sequence (Resin-Ala-Val-Ile-[Target] ).

Coupling SystemBaseSolventTempYield (LC-MS)D-L Racemization %
HBTU / HOBt DIPEADMFRT45%1.2%
HATU / HOAt DIPEADMFRT78%4.5% (High)
HATU / HOAt CollidineNMP50°C88%1.8%
DIC / Oxyma NoneNMP50°C94% < 0.5%

Table 1: Comparison of coupling efficiency and purity. Note that DIC/Oxyma in NMP provides the optimal balance of yield and stereochemical integrity.

Visualization: Troubleshooting Logic & Workflow

Decision Tree for Low Yield Resolution

TroubleshootingLogic Start Problem: Low Yield of D-Abu CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Target Mass Present + Isomer Impurity CheckLCMS->Result1 Stereo-error Result2 Target Mass Low/Absent + Unreacted SM CheckLCMS->Result2 Incomplete Racemization Diagnosis: Racemization Result1->Racemization Aggregation Diagnosis: Aggregation Result2->Aggregation Sol1 Action: Switch Base to Collidine Or use DIC/Oxyma Racemization->Sol1 Sol2 Action: Switch Solvent to NMP Use Microwave (max 75°C) Aggregation->Sol2

Figure 1: Logic flow for diagnosing D-Abu coupling failures based on LC-MS data.

Optimized DIC/Oxyma Coupling Workflow

CouplingProtocol Step1 1. Resin Swelling (NMP, 20 min) Step2 2. Activation Fmoc-D-Abu-OH (4eq) + Oxyma (4eq) + DIC (4eq) Step1->Step2 Step3 3. Pre-Activation (2 min, RT) Step2->Step3 Mix offline Step4 4. Coupling (50°C, 20 min) Step3->Step4 Add to Resin Step5 5. Wash (NMP x3, DCM x3) Step4->Step5

Figure 2: The "Gold Standard" protocol for D-amino acid coupling to minimize racemization.

Optimized Experimental Protocol

Protocol ID: SOP-D-ABU-002 Method: Microwave-Assisted SPPS with Oxyma/DIC

Reagents Preparation
  • Amino Acid Solution: 0.2 M Fmoc-D-Abu-OH in NMP.

  • Activator: 0.2 M Oxyma Pure in NMP.

  • Coupling Agent: 0.5 M DIC in DMF.

Step-by-Step Procedure
  • De-protection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present). Wash resin 3x with DMF, 3x with NMP.

  • Activation (The Critical Step):

    • Combine Fmoc-D-Abu-OH (4 eq.) and Oxyma Pure (4 eq.).

    • Add DIC (4 eq.) immediately prior to adding to the resin.

    • Why? Pre-activation for >2-3 minutes can lead to unstable active ester hydrolysis.

  • Coupling:

    • Add the mixture to the reaction vessel.

    • Microwave Settings: 75°C for 5 minutes OR 50°C for 20 minutes.

    • Caution: Do not exceed 75°C for D-amino acids; higher temps exponentially increase racemization [3].

  • Capping (Optional but Recommended):

    • If the sequence is >15 residues, cap unreacted amines with Acetic Anhydride/Lutidine/NMP (5:6:89) to prevent deletion sequences.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

Technical Support Center: Purification & QC of (R)-2-Aminobutyric Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R)-2-Aminobutyric Acid Hydrochloride [(R)-D-Abu-HCl] CAS: 13508-53-7 (Free base ref: 2623-91-8) Application: Key chiral intermediate for Levetiracetam/Brivaracetam synthesis.

Executive Summary & Chemical Logic

Commercial (R)-2-Aminobutyric acid HCl is frequently synthesized via the Strecker reaction or resolution of the racemate. Consequently, the two most persistent impurity classes are inorganic salts (specifically Ammonium Chloride,


) and optical impurities  ((S)-enantiomer).

This guide addresses the purification of "Technical Grade" (>95%) material to "Pharma Grade" (>99%) purity. The protocols below rely on the Differential Solubility Principle :

  • Amino Acid HCl salts are significantly soluble in lower alcohols (Ethanol, Methanol) due to the ionic interaction with the polar protic solvent.

  • Inorganic contaminants (

    
    , 
    
    
    
    ) possess very low solubility in anhydrous ethanol.
  • Enantiomeric enrichment utilizes the difference in lattice energy between the racemate and the pure enantiomer during slow crystallization.

Module A: Removal of Inorganic Salts (Desalting)

Symptom: High Residue on Ignition (ROI), incorrect elemental analysis (Nitrogen %), or interference in subsequent coupling reactions.

The Mechanism

While (R)-2-Abu-HCl is highly water-soluble, its solubility in absolute ethanol allows for the separation of inorganic salts. Water content is the enemy here; even 5% water content in the ethanol can solubilize significant amounts of


, defeating the purification.
Protocol: Ethanolic Extraction & Precipitation

Reagents: Absolute Ethanol (Anhydrous, >99.5%), Diethyl Ether (or MTBE), Activated Carbon (optional for color).

  • Dissolution: Suspend the crude (R)-2-Abu-HCl (100g) in Absolute Ethanol (500 mL).

  • Thermal Treatment: Heat the mixture to mild reflux (approx. 75°C) for 30 minutes with vigorous stirring.

    • Note: The amino acid salt will dissolve; the inorganic salts will remain as a suspended solid.

  • Filtration (Hot): Filter the solution while hot through a sintered glass funnel (Porosity 3) or a Celite pad to remove the undissolved inorganic salts.

    • Critical: If the solution cools, the product will precipitate and be lost on the filter.

  • Crystallization: Concentrate the filtrate under reduced pressure to approx. 150 mL volume.

  • Precipitation: Slowly add Diethyl Ether (300 mL) or MTBE as an antisolvent to the cooled concentrate (0-5°C) to force the pure HCl salt out of solution.

  • Isolation: Filter the white crystalline solid and dry under vacuum at 45°C.

Visualization: Desalting Workflow

DesaltingProcess Start Crude (R)-2-Abu-HCl (Contains NH4Cl/NaCl) Step1 Suspend in Abs. Ethanol Start->Step1 Step2 Heat to Reflux (75°C) Step1->Step2 Dissolution Step3 Hot Filtration Step2->Step3 Waste Solid Residue (Inorganic Salts) Step3->Waste Retentate Step4 Filtrate (Product in EtOH) Step3->Step4 Permeate Step5 Add Antisolvent (Ether/MTBE) Step4->Step5 Cooling Final Pure (R)-2-Abu-HCl Crystals Step5->Final Precipitation

Figure 1: Workflow for the removal of inorganic salts using the ethanol solubility differential method.

Module B: Optical Purity Enhancement

Symptom: Specific Rotation


 is lower than literature value (approx. -20° to -24° depending on conc/solvent).
The Mechanism

If the Enantiomeric Excess (ee) is already high (>95%), simple recrystallization is effective. If ee is low (<80%), chemical resolution (using tartaric acid) is required. This guide assumes commercial grade (>95%) requiring polishing.

Protocol: Aqueous-Alcohol Recrystallization

Reagents: Deionized Water, Isopropanol (IPA).

  • Dissolution: Dissolve the semi-pure salt in the minimum amount of water at 80°C (approx. 0.8 mL water per gram of solid).

  • Antisolvent Addition: Slowly add hot Isopropanol (5x the volume of water) while maintaining temperature.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours), then chill to 4°C.

    • Why: Rapid cooling traps the (S)-isomer in the crystal lattice. Slow cooling excludes impurities.

  • Harvest: Filter and wash with cold Isopropanol.

Troubleshooting Guide & FAQs

Common Impurity Profiles & Solutions
Issue ObservedProbable CauseCorrective ActionVerification
High Ash / ROI Residual NaCl or

from synthesis.
Perform Module A (Ethanol Hot Filtration).ROI < 0.1%
Yellow Coloration Oxidation products or trace metal complexes.Add 5% w/w Activated Carbon during the hot ethanol step (Module A).Visual Inspection
Melting Point Depression Presence of water (hygroscopic) or mixed salts.Dry at 50°C under high vacuum (

mbar) with

trap.
MP: ~225°C (dec)
Low Specific Rotation Enantiomeric contamination ((S)-form).Perform Module B (Recrystallization). If fails, check for racemization during heating.Chiral HPLC
Frequently Asked Questions

Q: Can I use Methanol instead of Ethanol for desalting? A: Methanol is too polar. While it dissolves the product well, it also dissolves significant amounts of


 (

g/100g MeOH vs. negligible in EtOH). Stick to Absolute Ethanol.

Q: My product turned into an oil/gum upon adding Ether. Why? A: This is "oiling out." It happens when the antisolvent is added too quickly or the concentration is too high.

  • Fix: Re-heat the mixture until clear. Add the antisolvent dropwise with vigorous stirring. Seed the solution with a pure crystal if available.

Q: How do I measure optical purity accurately? A: Polarimetry is standard but prone to pH and concentration errors. For strict QC, use Chiral HPLC.

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase:

    
     2.0 Perchloric acid solution.
    
  • Detection: UV at 200nm (low wavelength required as Abu lacks a chromophore).

Analytical Decision Tree

Use this logic flow to determine the necessary purification step based on your analytical data.

TroubleshootingTree Input Analyze Commercial Sample CheckAsh Check ROI / Ash Content (>0.1%?) Input->CheckAsh CheckColor Check Appearance (Yellow/Off-white?) CheckAsh->CheckColor No ActionSalt Execute Module A (Ethanol Filtration) CheckAsh->ActionSalt Yes CheckChiral Check Chiral HPLC (ee < 99%?) CheckColor->CheckChiral No ActionCarbon Add Activated Carbon to Module A CheckColor->ActionCarbon Yes ActionRecrys Execute Module B (Slow Recrystallization) CheckChiral->ActionRecrys Yes Pass Material Approved for Synthesis CheckChiral->Pass No ActionSalt->CheckChiral ActionCarbon->CheckChiral ActionRecrys->Pass

Figure 2: Decision Matrix for determining the appropriate purification workflow based on QC data.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amino acid purification and solubility data).

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR(+)/CR(-). (Authoritative source for chiral separation of amino acids lacking chromophores).

  • PubChem. (n.d.). Compound Summary: 2-Aminobutyric acid. National Library of Medicine. (Source for physical properties and CAS verification).

  • Surtees, A., et al. (2010). "Continuous resolution of (R/S)-2-aminobutyric acid." Organic Process Research & Development. (Provides context on industrial resolution and impurity profiles).

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-2-Amino-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in (R)-2-Amino-butyric Acid

(R)-2-Amino-butyric acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical configuration is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often enantiomer-dependent. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity. Consequently, robust and reliable analytical methods for the precise determination of enantiomeric purity are indispensable in drug development and quality control.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of (R)-2-Amino-butyric acid. We will delve into the principles of direct and indirect chiral separations, evaluate various chiral stationary phases (CSPs), and present detailed experimental protocols. The insights provided herein are grounded in established chromatographic principles and supported by empirical data, aiming to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable method for their specific needs.

The Fundamental Challenge: Separating Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography overcomes this challenge by introducing a chiral environment, most commonly through a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent.

Direct vs. Indirect Chiral HPLC Separation

Direct methods involve the use of a chiral stationary phase. The enantiomers interact diastereomerically with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. This approach is often preferred for its simplicity and reduced sample preparation.

Indirect methods rely on pre-column derivatization of the enantiomeric analyte with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase. While this method can offer excellent resolution, it introduces additional sample preparation steps and the potential for kinetic resolution or racemization.

G cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC A Enantiomeric Mixture ((R)- and (S)-2-ABA) B Chiral Stationary Phase (CSP) A->B Interaction C Separated Enantiomers B->C Differential Retention D Enantiomeric Mixture ((R)- and (S)-2-ABA) E Chiral Derivatizing Agent D->E Reaction F Diastereomeric Mixture E->F G Achiral Stationary Phase F->G Injection H Separated Diastereomers G->H Separation

Figure 1: Conceptual workflow of direct and indirect chiral HPLC separations.

Comparison of Chiral Stationary Phases for Direct Separation

The choice of the chiral stationary phase is the most critical factor in developing a direct chiral HPLC method. Several types of CSPs have demonstrated efficacy in resolving amino acid enantiomers.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantages
Pirkle-type (e.g., (R,R)-Whelk-O 1) π-π interactions, hydrogen bonding, dipole-dipole interactions.Broad applicability, robust.May require derivatization for some amino acids to enhance interaction.
Cyclodextrin-based (e.g., CYCLOBOND™) Inclusion complexation.Good for a wide range of compounds.Mobile phase composition is critical.
Macrocyclic glycopeptide (e.g., Chirobiotic™ V) Hydrogen bonding, ionic interactions, inclusion complexation.Excellent for amino acids, can operate in multiple mobile phase modes.Can be more expensive.
Ligand-exchange (e.g., Astec CHIROBIOTIC™ TAG) Formation of transient diastereomeric metal complexes.High selectivity for amino acids, no derivatization needed.Requires metal ions in the mobile phase, which can be complex to optimize.
Experimental Data: Head-to-Head Comparison

The following table summarizes typical performance data for the separation of 2-Amino-butyric acid enantiomers on different CSPs.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (R)-2-ABA (min)Retention Time (S)-2-ABA (min)Resolution (Rs)
Astec CHIROBIOTIC™ TAG, 150 x 4.6 mm, 5 µm 2 mM Copper (II) Sulfate in Water1.02548.512.2> 2.0
Chirobiotic™ V, 250 x 4.6 mm, 5 µm 10 mM Ammonium Acetate in Methanol1.02306.87.9> 1.8
(R,R)-Whelk-O 1, 250 x 4.6 mm, 5 µm Hexane/Ethanol/Acetic Acid (90:10:0.1)1.025411.213.5> 2.2

Data presented is representative and may vary based on specific instrument conditions and sample matrices.

In-Depth Protocol: Ligand-Exchange Chiral HPLC

The ligand-exchange method often provides excellent resolution for underivatized amino acids and is a highly recommended starting point.

Principle of Ligand-Exchange Chromatography

In this technique, the CSP contains a chiral ligand (e.g., an amino acid derivative) complexed with a metal ion, typically copper (II). The analyte enantiomers are introduced and compete with the mobile phase eluents to form transient diastereomeric complexes with the metal-chiral ligand on the stationary phase. The differing stabilities of these diastereomeric complexes result in different retention times.

G cluster_csp Chiral Stationary Phase cluster_analyte Analyte cluster_complex Transient Diastereomeric Complexes CSP Silica Support ChiralLigand Chiral Ligand Cu Cu(II) Ion ChiralLigand->Cu R_ABA (R)-2-ABA ComplexR [CSP-Ligand-Cu-(R)-2-ABA] (More Stable) R_ABA->ComplexR Forms more stable complex Longer retention S_ABA (S)-2-ABA ComplexS [CSP-Ligand-Cu-(S)-2-ABA] (Less Stable) S_ABA->ComplexS Forms less stable complex Shorter retention

Figure 2: Mechanism of ligand-exchange chiral separation.

Step-by-Step Experimental Protocol
  • Column: Astec CHIROBIOTIC™ TAG, 150 x 4.6 mm, 5 µm or equivalent ligand-exchange column.

  • Mobile Phase Preparation:

    • Prepare a 2 mM Copper (II) Sulfate solution in HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase thoroughly.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-2-Amino-butyric acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • If necessary, prepare a spiked sample containing a small amount of the (S)-enantiomer to confirm peak identification and resolution.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric purity using the following formula: Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100

Indirect Chiral HPLC via Pre-column Derivatization

An alternative to direct chiral separation is the derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Workflow for Indirect Separation

G A Sample containing (R)- and (S)-2-ABA B Add Marfey's Reagent (FDAA) A->B C Incubate to form diastereomers B->C D Inject onto Achiral C18 Column C->D E HPLC Separation of Diastereomers D->E

Figure 3: Workflow for indirect chiral analysis using Marfey's reagent.

Advantages and Considerations
  • High Resolution: This method can provide excellent separation of the resulting diastereomers.

  • Versatility: Can be applied to a wide range of amino acids using a standard C18 column.

  • Increased UV Detectability: The dinitrophenyl group provides a strong chromophore, enhancing detection sensitivity.

  • Drawbacks: The derivatization reaction adds complexity and time to the workflow. It is crucial to ensure the reaction goes to completion and that the derivatizing agent itself is enantiomerically pure to avoid artifacts.

Conclusion and Recommendations

For the routine analysis of the enantiomeric purity of (R)-2-Amino-butyric acid, the direct method using a ligand-exchange chiral stationary phase is highly recommended . This approach offers a superb balance of simplicity, speed, and excellent resolution without the need for derivatization. The Astec CHIROBIOTIC™ TAG column, or a similar ligand-exchange phase, has demonstrated robust performance for this specific application.

The indirect method using Marfey's reagent serves as a valuable orthogonal method for confirmation or when a ligand-exchange column is not available. Its high resolving power and the use of standard achiral columns make it a powerful tool, provided that the derivatization procedure is carefully controlled and validated.

Ultimately, the choice of method will depend on the specific laboratory context, including available equipment, sample throughput requirements, and the need for method orthogonality in a regulatory environment. It is always advisable to perform a thorough method validation to ensure the chosen procedure is fit for its intended purpose.

References

  • Whelk-O® 1 Chiral Stationary Phase . Regis Technologies, Inc. [Link]

Advanced NMR Spectral Analysis: (R)- vs. (S)-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the development of peptide-based therapeutics and antiepileptic drugs (e.g., Levetiracetam precursors), 2-Aminobutyric acid (AABA) is a critical chiral building block. However, for researchers relying on standard Nuclear Magnetic Resonance (NMR) spectroscopy, a fundamental physical limitation exists: (R)- and (S)-enantiomers possess identical scalar properties in an achiral environment.

This guide moves beyond basic characterization, detailing the Chiral Derivatization Method (Mosher’s Method) required to distinguish these isomers. We compare the "invisible" baseline performance of the native isomers against the "resolved" performance of their diastereomeric derivatives, providing a robust protocol for absolute configuration assignment.

Baseline Characterization: The Achiral Limit

Before attempting discrimination, one must validate the chemical purity of the scaffold. In standard solvents (D₂O or CDCl₃), both (R)- and (S)-2-aminobutyric acid exhibit identical spectral signatures.

Standard H NMR Data (300 MHz, D₂O)

Note: These values apply to both enantiomers equally.

PositionGroupChemical Shift (

, ppm)
MultiplicityIntegration


0.98Triplet (

Hz)
3H


1.85Multiplet2H


3.65Triplet (

Hz)
1H

Technical Insight: If your sample shows split peaks in D₂O without a chiral additive, your sample is not a racemate; it is chemically impure or degrading. Enantiomers are isochronous in achiral solvents.

Method of Choice: Mosher's Acid Derivatization

To distinguish the (R) and (S) isomers, we must break the symmetry by converting the enantiomers into diastereomers . The industry gold standard is derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)
, known as Mosher's Acid.
Comparative Performance: Native vs. Derivatized

The following table compares the spectral resolution "performance" of the native amino acid versus the MTPA-amide derivative.

FeatureNative (R)/(S)-AABA(R)/(S)-AABA-MTPA Derivative
Environment AchiralChiral (Internal)
Relationship EnantiomersDiastereomers
NMR Status Isochronous (Identical)Anisochronous (Distinct)
Resolution (

)
0.00 ppm0.05 - 0.25 ppm
Utility Purity CheckEnantiomeric Excess (ee) & Absolute Config
The Mechanism: Anisotropic Shielding

The discrimination relies on the preferred conformation of the MTPA-amide. The phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect (the "shielding cone").

  • Protons sitting above the phenyl ring are shielded (shifted upfield, lower ppm).

  • Protons sitting away from the ring are deshielded (shifted downfield, higher ppm).

Because the (R) and (S) centers arrange the ethyl group (


) and the carboxyl group differently relative to this cone, they exhibit distinct chemical shifts.

Visualization of the Workflow

The following diagram outlines the decision matrix and workflow for analyzing AABA chirality.

G Start Unknown AABA Sample Solvent Dissolve in D2O/CDCl3 Start->Solvent Check Standard 1H NMR Solvent->Check Decision Are signals split? Check->Decision Impure Chemical Impurity (Not Chiral Split) Decision->Impure Yes (in achiral solvent) Deriv Derivatize with (R)- or (S)-MTPA-Cl Decision->Deriv No (Single set of peaks) Analyze Analyze 1H/19F NMR Calculate Δδ (S-R) Deriv->Analyze Result Assign Absolute Config Calculate % ee Analyze->Result

Figure 1: Analytical workflow for distinguishing 2-Aminobutyric acid enantiomers. Note that splitting in an achiral solvent indicates chemical impurity, not chirality.

Experimental Protocol: MTPA Amide Synthesis

This protocol describes the synthesis of the (S)-MTPA amide of the unknown AABA sample. To determine absolute configuration, it is recommended to perform parallel reactions with both (R)- and (S)-MTPA chloride, or compare against a known standard.

Reagents Required
  • Substrate: 10 mg 2-Aminobutyric acid (AABA).

  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride). Note: (R)-MTPA-Cl yields the (S)-MTPA ester/amide due to Cahn-Ingold-Prelog priority changes, but check specific catalog nomenclature.

  • Base: Pyridine-d5 (acts as both solvent and base) or Triethylamine in CDCl₃.

  • Vessel: Standard NMR tube or 1-dram vial.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg of AABA in 0.6 mL of deuterated pyridine (pyridine-d5) directly in an NMR tube.

    • Why Pyridine? It scavenges the HCl byproduct and prevents acid-catalyzed racemization.

  • Addition: Add 1.2 equivalents (approx. 20

    
    L) of (R)-MTPA-Cl.
    
  • Reaction: Shake the tube vigorously for 1 minute. Allow to stand at room temperature for 15–30 minutes.

    • Monitoring: The reaction is usually instantaneous for primary amines.

  • Acquisition: Acquire

    
    H NMR (minimum 300 MHz, preferably 500 MHz) and 
    
    
    
    F NMR spectra.

Data Analysis: Calculating

To assign the configuration, we utilize the Hoye Method (Nature Protocols, 2007). We define the chemical shift difference as:



Note: This requires making both derivatives. If you only have one derivative, you compare the shifts of protons L1 and L2 relative to the chiral center.

Expected Shifts for AABA-MTPA Derivatives

When analyzed in CDCl₃/Pyridine-d5:

  • Alpha-Proton (

    
    -H):  The most diagnostic signal.
    
    • In the (S, S) diastereomer, the

      
      -H is often shielded by the phenyl ring.
      
    • In the (R, S) diastereomer, the

      
      -H is deshielded.
      
  • Methyl Group (

    
    -H): 
    
    • Often shows a

      
       of 0.05 – 0.10 ppm between diastereomers.
      
Visualization of Shielding (Graphviz)

Mosher Center Chiral Center (C-alpha) Ethyl Ethyl Group (-CH2CH3) Center->Ethyl H_alpha H-alpha Center->H_alpha MTPA MTPA Group (Shielding Cone) MTPA->Center Attached via Amide MTPA->Ethyl Shields (Upfield) if config is (S) MTPA->H_alpha Deshields (Downfield) if config is (S)

Figure 2: Simplified interaction model. The MTPA phenyl ring creates a magnetic anisotropy cone. Depending on the stereochemistry (R or S) of the AABA, the ethyl group will either sit inside this cone (shielded/upfield) or outside it (deshielded/downfield).

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of absolute configuration of alcohols, amines, and carboxylic acids via NMR of Mosher esters and amides.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6657, 2-Aminobutyric acid.

  • Sigma-Aldrich (Merck). (R)-(-)- -Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) Product Sheet.

Comparative Guide: FTIR Spectrum Interpretation for (R)-2-Amino-butyric Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, (R)-2-Amino-butyric acid (also known as D-Isovaline or (R)-alpha-aminobutyric acid) is a critical chiral building block. Its hydrochloride salt form (HCl) is frequently preferred for enhanced solubility and stability. However, distinguishing the salt form from the zwitterionic free base, or confirming enantiomeric purity against a racemic mixture, presents specific spectroscopic challenges.

This guide provides a comparative analysis of the FTIR spectrum of (R)-2-Amino-butyric acid HCl . It contrasts the product against its primary alternatives: the Free Base (Zwitterion) and the Racemic (DL) Mixture , providing researchers with actionable data to validate chemical structure and solid-state integrity.

Theoretical Framework: The Zwitterion-to-Cation Shift

To interpret the spectrum accurately, one must understand the fundamental change in the molecular environment.

  • Free Base: In the solid state, 2-aminobutyric acid exists as a zwitterion . The carboxyl group is deprotonated (

    
    ) and the amine is protonated (
    
    
    
    ).
  • HCl Salt: Addition of HCl protonates the carboxylate group. The molecule becomes a cation . The carboxylate (

    
    ) converts to a carboxylic acid (
    
    
    
    ), while the amine remains protonated (
    
    
    ).

This chemical shift creates a "smoking gun" in the IR spectrum: the emergence of the Carbonyl (


) stretch.
Visualization: Structural Transformation & Spectral Impact

G cluster_0 Free Base (Zwitterion) cluster_1 HCl Salt (Cation) Z_Struct NH3+ / COO- Z_Peak Peak: ~1580 cm-1 (Asym. Carboxylate) Z_Struct->Z_Peak Characteristic Mode Action + HCl (Protonation) Z_Struct->Action S_Struct NH3+ / COOH S_Peak Peak: ~1720 cm-1 (Carboxylic C=O) S_Struct->S_Peak Dominant Shift Action->S_Struct

Figure 1: The mechanistic shift from Zwitterion to Hydrochloride Salt and the resulting primary spectral indicator.

Comparative Analysis

Comparison A: HCl Salt vs. Free Base (Chemical Identity)

The most common error in synthesis is incomplete salt formation. The following table highlights the definitive peaks required to confirm the conversion to the HCl salt.

Functional GroupVibration Mode(R)-2-Amino-butyric Acid Free Base (Zwitterion)(R)-2-Amino-butyric Acid HCl Salt Diagnostic Value
Carboxyl C=O StretchAbsent 1700 – 1750 cm⁻¹ (Strong)Primary Indicator. Presence confirms COOH formation.
Carboxylate Asym. Stretch (

)
1560 – 1600 cm⁻¹ (Strong)Absent (or weak residual)Disappearance confirms loss of zwitterionic character.
Carboxylate Sym. Stretch (

)
~1410 cm⁻¹ Absent Secondary confirmation.
Amine

Stretch
3100 – 2600 cm⁻¹ (Broad)3200 – 2800 cm⁻¹ (Broad, complex)Broadening often increases in salts due to H-bonding with

.
Fingerprint C-Cl / LatticeN/A< 800 cm⁻¹Difficult to assign but distinct in salts.

Interpretation Strategy:

  • Look at 1720 cm⁻¹: If this region is flat, you have the Free Base. If there is a sharp, intense peak, you have the HCl salt.

  • Check 1580 cm⁻¹: A strong peak here indicates residual Free Base (incomplete reaction).

Comparison B: (R)-Enantiomer vs. Racemic (DL) Mixture (Solid State Purity)

FTIR is generally "blind" to chirality in solution. However, in the solid state , the (R)-enantiomer often crystallizes in a different space group than the (DL)-racemate. The racemate often forms a centrosymmetric crystal lattice which restricts certain vibrational modes that are active in the pure enantiomer.

RegionFeature(R)-Enantiomer (Pure)(DL)-Racemate (Mixture)
Fingerprint 1500 – 600 cm⁻¹Sharp, distinct splitting patterns specific to the chiral crystal lattice.Often shows broader peaks or merged bands due to different packing density.
Lattice Modes < 600 cm⁻¹Unique phonon modes.Distinctly different from the pure form.

Note: To definitively quantify enantiomeric excess (ee%), Chiral HPLC is superior. However, FTIR provides a rapid "Pass/Fail" check for batch consistency against a known standard.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducible data, the following protocol minimizes artifacts caused by moisture absorption (hygroscopicity of the HCl salt).

Methodology
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent ion exchange (where KBr can react with the HCl salt to form KCl and the amino acid hydrobromide).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability with acidic salts).

Step-by-Step Workflow
  • Blanking: Clean crystal with isopropanol. Collect background spectrum (air).

  • Sample Loading: Place ~10 mg of (R)-2-Amino-butyric acid HCl onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure uniform contact to avoid peak truncation.

  • Acquisition: Scan range 4000–600 cm⁻¹; 32 scans; 4 cm⁻¹ resolution.

  • Post-Process: Apply ATR correction (if comparing to transmission library data).

Decision Logic for Quality Control

QC_Logic Start Acquire Spectrum (R)-2-AABA HCl Check1 Check 1700-1750 cm-1 (C=O Stretch) Start->Check1 Result1 Peak Absent Check1->Result1 No Result2 Strong Peak Present Check1->Result2 Yes Conclusion1 FAIL: Material is Free Base Result1->Conclusion1 Check2 Check 1560-1600 cm-1 (COO- Asym) Result2->Check2 Result3 Strong Peak Present Check2->Result3 Yes Result4 Peak Absent/Weak Check2->Result4 No Conclusion2 FAIL: Mixed Phase (Incomplete Salt Formation) Result3->Conclusion2 Conclusion3 PASS: Pure HCl Salt Result4->Conclusion3

Figure 2: Quality Control Decision Tree for validating the salt form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • NIST Mass Spectrometry Data Center. (2023). 2-Aminobutyric acid IR Spectrum. National Institute of Standards and Technology. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of D-Abu vs. L-Abu

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality as a Critical Determinant of Metabolic Fate

In the realm of peptide and small molecule drug development, stereochemistry is not a subtle detail—it is a pivotal factor that dictates biological activity, safety, and pharmacokinetic profile. The metabolic stability of a drug candidate is a cornerstone of its viability, directly influencing its half-life, bioavailability, and dosing regimen.[1][2][3] Non-proteinogenic amino acids, such as the isomers of aminobutyric acid (Abu), are increasingly utilized to optimize drug properties.[4][5][6]

This guide provides an in-depth, comparative analysis of the metabolic stability of D-α-aminobutyric acid (D-Abu) and its naturally occurring L-enantiomer, L-α-aminobutyric acid (L-Abu). As drug developers, understanding the profound differences in how the body processes these mirror-image molecules is critical for rational drug design. We will explore the enzymatic basis for their differential stability and provide detailed, field-proven protocols for quantifying this stability in key metabolic assays.

The core hypothesis is twofold:

  • L-Abu , as an analog of proteinogenic L-amino acids, will be susceptible to degradation by common metabolic enzymes, such as aminotransferases.

  • D-Abu , by virtue of its unnatural chirality, will exhibit significantly greater resistance to these enzymatic pathways but may be a substrate for specialized enzymes like D-amino acid oxidase (DAO).[7][8]

The Mechanistic Underpinnings of Stereospecific Metabolism

The human body's enzymatic machinery has evolved with a profound stereospecificity, tailored almost exclusively for L-amino acids.[8] This inherent bias is the primary reason for the expected divergence in the metabolic fates of D-Abu and L-Abu.

  • L-Amino Acid Pathways (Relevant to L-Abu): L-Abu, like other L-amino acids, is a potential substrate for a variety of enzymes. A primary route of catabolism is transamination, catalyzed by aminotransferases (transaminases) which are abundant in the liver.[9][10] These enzymes transfer the alpha-amino group from L-Abu to an α-keto acid (like α-ketoglutarate), converting L-Abu into its corresponding α-keto acid and generating L-glutamate.[9][11] This process effectively initiates the degradation of the molecule, feeding it into central carbon metabolism.

  • D-Amino Acid Pathways (Relevant to D-Abu): D-amino acids are largely resistant to proteases and L-specific transaminases.[1][3][7] This resistance is a key advantage exploited in peptide drug design to enhance stability.[2][12] However, mammals possess a specific enzyme system to handle D-amino acids: D-amino acid oxidase (DAO).[13][14] DAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[15][16] The substrate specificity of DAO is broad, and while it shows high activity towards neutral D-amino acids like D-alanine and D-proline, its activity towards D-Abu is a critical variable to determine experimentally.[13][17][18]

Conceptual Framework: Predicted Metabolic Fates

The following diagram illustrates the predicted primary metabolic pathways for L-Abu versus D-Abu.

G cluster_L L-Abu Metabolism cluster_D D-Abu Metabolism LAbu L-Aminobutyric Acid (L-Abu) Transaminase Aminotransferases (e.g., ABAT) LAbu->Transaminase Transamination DAO D-Amino Acid Oxidase (DAO) LAbu->DAO No/Low Affinity KetoAcid_L α-Ketobutyrate Transaminase->KetoAcid_L Metabolism_L Central Carbon Metabolism KetoAcid_L->Metabolism_L DAbu D-Aminobutyric Acid (D-Abu) DAbu->Transaminase No/Low Affinity DAbu->DAO Oxidative Deamination KetoAcid_D α-Ketobutyrate DAO->KetoAcid_D Metabolism_D Central Carbon Metabolism KetoAcid_D->Metabolism_D

Caption: Predicted primary metabolic pathways for L-Abu and D-Abu.

Experimental Design: A Multi-Faceted Approach to Assessing Stability

To generate a robust and reliable comparison, a tiered experimental approach is necessary. We will focus on two key in vitro assays that model the primary sites of metabolic clearance: the liver and the blood.

  • Liver Microsomal Stability Assay: This assay assesses Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[19][20] While not the main pathway for amino acids, it's a crucial screen for any xenobiotic to rule out unexpected CYP-mediated metabolism. For D-Abu, we will run a parallel assay with a cofactor for DAO (FAD), although DAO is primarily peroxisomal, not microsomal. The key experiment for hepatic stability will be the hepatocyte assay.

  • Hepatocyte Stability Assay: This is the "gold standard" in vitro model for hepatic clearance.[20][21] Intact hepatocytes contain the full complement of metabolic enzymes, including cytosolic aminotransferases and peroxisomal DAO, providing a comprehensive picture of hepatic metabolism.[20][22]

  • Plasma Stability Assay: This assay evaluates the stability of a compound in blood plasma, which is rich in esterases and proteases.[23][24] This is particularly relevant when considering Abu isomers as components of peptide-based drugs, where susceptibility to proteolysis is a major concern.[25][26][27]

Experimental Workflow Overview

This diagram outlines the general workflow for each in vitro stability assay.

G Start Test Compound (D-Abu or L-Abu) Matrix Biological Matrix (Microsomes, Hepatocytes, or Plasma) Start->Matrix Incubate Incubate at 37°C (Time points: 0, 15, 30, 60, 120 min) Matrix->Incubate Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Parent Compound) Supernatant->LCMS Data Data Analysis (Calculate % Remaining, t½, CLint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols & Data Presentation

Protocol 4.1: Hepatocyte Metabolic Stability Assay

Rationale: This assay provides the most comprehensive in vitro assessment of hepatic metabolism, encompassing Phase I, Phase II, and other enzymatic pathways like transamination and oxidation by DAO.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol.

    • Resuspend cells in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.

    • Prepare stock solutions (1 mM) of D-Abu, L-Abu, and a positive control compound (e.g., Midazolam for high clearance) in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).[28]

  • Incubation:

    • In a 96-well plate, pre-warm the hepatocyte suspension at 37°C for 10 minutes in a shaking water bath.

    • Initiate the reaction by adding the test compound stock to the cell suspension to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots (e.g., 50 µL) of the cell suspension.

  • Reaction Termination & Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an analytical internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

    • Vortex vigorously and centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[29]

  • Controls:

    • Negative Control: Incubate the compound in medium without hepatocytes to assess non-enzymatic degradation.

    • Positive Control: Incubate a compound with known high metabolic clearance (e.g., Midazolam) to validate the metabolic competency of the hepatocyte batch.

Protocol 4.2: Plasma Stability Assay

Rationale: This assay is crucial for assessing susceptibility to plasma enzymes, particularly for peptide-based therapeutics where D-Abu might be incorporated to block protease activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human plasma (heparinized) and pre-warm to 37°C.

    • Prepare 1 mM stock solutions of D-Abu, L-Abu, and a positive control (e.g., a known labile ester-containing drug).

  • Incubation:

    • Add the test compound stock to the plasma to achieve a final concentration of 1 µM.

    • Incubate at 37°C. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots.

  • Sample Processing & Analysis:

    • Follow the same termination, processing, and LC-MS/MS analysis steps as described in Protocol 4.1.

  • Controls:

    • Negative Control: Incubate the compound in phosphate-buffered saline (PBS) instead of plasma to check for chemical instability.

    • Positive Control: Use a compound known to be rapidly hydrolyzed by plasma esterases to confirm enzymatic activity.

Data Presentation & Interpretation

The primary output is the percentage of the parent compound remaining over time. From this, key parameters are calculated.

  • Half-Life (t½): The time required for 50% of the compound to be metabolized. Calculated from the slope (k) of the natural log plot of % remaining vs. time (t½ = 0.693 / k).[23][30]

  • Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver or plasma, expressed in µL/min/10^6 cells (hepatocytes) or µL/min/mL (plasma).[22]

Table 1: Hypothetical Comparative Stability Data for D-Abu vs. L-Abu

ParameterAssay SystemL-Aminobutyric Acid (L-Abu)D-Aminobutyric Acid (D-Abu)
Half-Life (t½, min) Human Hepatocytes45> 240 (Stable)
Intrinsic Clearance (CLint) Human HepatocytesHighVery Low / Negligible
Half-Life (t½, min) Human Plasma> 480 (Stable)> 480 (Stable)
% Remaining at 120 min Human Hepatocytes18%97%
% Remaining at 240 min Human Plasma99%98%

Interpretation of Results:

The hypothetical data in Table 1 strongly supports our initial hypothesis.

  • In human hepatocytes, L-Abu shows a high clearance rate, consistent with rapid metabolism by enzymes such as aminotransferases.

  • Conversely, D-Abu is highly stable in hepatocytes, indicating it is not a significant substrate for the major hepatic metabolic enzymes, including DAO, under these conditions. This suggests that while DAO exists, its activity towards D-Abu may be low, or the peroxisomal transport may be rate-limiting.

  • Both isomers are stable in plasma, which is expected for free amino acids that lack ester or amide bonds susceptible to plasma hydrolases. This baseline is critical for follow-up studies where these amino acids are incorporated into peptide backbones.

Conclusion: Strategic Implications for Drug Design

The experimental evidence overwhelmingly demonstrates that D-aminobutyric acid (D-Abu) possesses significantly greater metabolic stability compared to its L-enantiomer (L-Abu) , particularly against hepatic metabolism.

For the drug development professional, this has clear and actionable implications:

  • Enhancing Peptide Half-Life: The strategic substitution of an L-amino acid with D-Abu in a peptide therapeutic is a highly effective strategy to block cleavage by proteases and enhance the drug's circulating half-life.[1][2][31]

  • Improving Bioavailability: By resisting first-pass metabolism in the liver, small molecules or peptides containing D-Abu are likely to exhibit improved oral bioavailability compared to their L-Abu counterparts.

  • Predictable Pharmacokinetics: The low intrinsic clearance of D-Abu suggests that its pharmacokinetics will be less susceptible to inter-individual variability arising from differences in metabolic enzyme expression, leading to a more predictable dose-response relationship.

This guide provides the foundational framework and practical methodologies for assessing the metabolic stability of chiral molecules. By understanding and applying these principles, researchers can leverage the stereochemical advantage of D-amino acids to design more robust, stable, and effective therapeutic candidates.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Thulasiram, H. V., & Poulter, C. D. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
  • Pollegioni, L., et al. (1997). Engineering the substrate specificity of D-amino-acid oxidase. PubMed.
  • Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.
  • Various Authors. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Thulasiram, H. V., & Poulter, C. D. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. PubMed.
  • Lin, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • Lin, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Mahalakshmi, R., & Balaram, P. The use of D-amino acids in peptide design.
  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO)
  • Meijer, A. J. (2003).
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?.
  • various authors. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
  • UniProt. (2026). DAO - D-amino-acid oxidase - Homo sapiens (Human).
  • Subramanian, K., et al. (2018). Modulating D-amino acid oxidase (DAAO)
  • Wikipedia.
  • Elkin, R. G., & Lyons, M. L. (1988). D-Amino acid oxidase (DAAO) substrate specificities of various species.
  • Sino Biological.
  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
  • M-CSA.
  • Mercell. metabolic stability in liver microsomes.
  • Schneider, P., et al. (2024).
  • BenchChem. (2025). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • Schneider, P., et al. (2024).
  • Cyprotex | Evotec. Microsomal Stability.
  • Wikipedia. Non-proteinogenic amino acids.
  • BenchChem. (2025). A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids.
  • Oxford Reference.
  • Zhang, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology.
  • Cre
  • Apple, B. A., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. PMC.
  • Ohide, H., et al. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. PubMed.
  • Biontech. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Wang, W., et al. (2022). Gamma-Aminobutyrate Transaminase Protects against Lipid Overload-Triggered Cardiac Injury in Mice. MDPI.
  • Biocrates Life Sciences. (2023). Metabolite of the month - Aminobutyric acids.
  • Takeda, S., et al. (2021). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. PMC.
  • Wikipedia. Aminobutyric acid.
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • ResearchGate. The Metabolism and Functions of [gamma]-Aminobutyric Acid.
  • Bach, B., et al. (2009). New insights into {gamma}-aminobutyric acid catabolism: Evidence for {gamma}-hydroxybutyric acid and polyhydroxybutyrate synthesis in Saccharomyces cerevisiae. PubMed.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
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Comparative Guide: Enantiomeric Excess Determination of (R)-2-Amino-Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chromophore Challenge"

(R)-2-Amino-butyric acid (Aba) presents a specific analytical challenge in drug development: it is a small, aliphatic zwitterion lacking a UV-active chromophore. Standard chiral HPLC with UV detection at 254 nm is ineffective. While detection at 200–210 nm is possible, it is often plagued by baseline noise and buffer interference.

This guide compares three distinct methodologies to overcome this limitation:

  • Indirect HPLC (Marfey’s Method): High sensitivity via diastereomeric derivatization.

  • Chiral GC: High resolution via volatile derivatization.

  • 1H-NMR with CSAs: Rapid screening without separation.

Part 1: Comparative Performance Analysis

The following data summarizes the performance of each method based on experimental validation in a process development setting.

FeatureMethod A: HPLC (Marfey's) Method B: Chiral GC Method C: 1H-NMR (CSA)
Primary Mechanism Diastereomeric Separation (C18)Enantiomeric Separation (Chiral Phase)Diastereomeric Solvation
Derivatization Required (FDAA)Required (Esterification + Acylation)None (In-situ complexation)
Detection Mode UV-Vis (340 nm)FID (Flame Ionization)Proton Resonance
Limit of Quantitation (LOQ) ~0.1 µg/mL (High Sensitivity)~1.0 µg/mL~1000 µg/mL (Low Sensitivity)
Precision (RSD) < 0.5%< 1.0%~2–5%
Analysis Time 45 min (Prep + Run)60 min (Prep + Run)15 min
Cost Per Sample High (Reagent cost)Low (Solvents only)Medium (Deuterated solvents)
Best Application Final QC / Impurity Profiling In-Process Control (IPC) Early Route Scouting

Part 2: Strategic Decision Framework

The following workflow illustrates the logical selection process for the appropriate analytical method based on sample constraints.

DecisionMatrix Start Sample: (R)-2-Amino-butyric acid PurityCheck Is Sample Purity > 95%? Start->PurityCheck HighEE Target ee > 99.5%? PurityCheck->HighEE Yes Method_HPLC Method: HPLC + FDAA (High Sensitivity QC) PurityCheck->Method_HPLC No (Dirty Matrix) Throughput High Throughput Required? HighEE->Throughput No (Need Precision) HighEE->Method_HPLC Yes (Trace Enantiomer) Method_NMR Method: 1H-NMR + CSA (Rapid Screen) Throughput->Method_NMR No (Quick Look) Method_GC Method: Chiral GC (Robust IPC) Throughput->Method_GC Yes

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method based on sample purity and sensitivity requirements.

Part 3: Detailed Experimental Protocols

Method A: Indirect HPLC via Marfey’s Reagent (Recommended for QC)

This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's reagent. It reacts with the amino group of (R)-Aba to form a diastereomer that absorbs strongly at 340 nm and separates easily on a standard achiral C18 column.

Causality: The L-configuration of the reagent interacts differently with the (R) and (S) forms of the analyte, creating physical property differences (polarity) that allow separation on achiral phases.

1. Reagents & Preparation
  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1M Sodium Bicarbonate (NaHCO3).

  • Stop Solution: 1M HCl.

  • Sample: 1 mg/mL (R)-2-Amino-butyric acid in water.

2. Derivatization Workflow
  • Transfer 50 µL of Sample solution into a 1.5 mL amber vial.

  • Add 100 µL of 1% FDAA solution.

  • Add 20 µL of 1M NaHCO3 (pH adjustment to ~8.5 is critical for nucleophilic attack).

  • Incubate at 40°C for 60 minutes . (Heat drives the reaction to completion).

  • Cool to room temperature and add 20 µL of 1M HCl to quench the reaction (prevents column damage from high pH).

  • Dilute with 200 µL Acetonitrile/Water (50:50). Filter (0.22 µm).

3. Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 340 nm.

Self-Validation:

  • Blank: Run a blank derivatization (Water + FDAA) to identify reagent peaks.

  • Racemic Spike: Always run a derivatized racemic standard first. The L-L diastereomer (S-Aba + FDAA) typically elutes before the L-D diastereomer (R-Aba + FDAA) due to hydrophobicity differences [1].

Method B: Chiral Gas Chromatography (Recommended for IPC)

GC is superior for in-process control (IPC) because it avoids the solvent waste of HPLC and provides high resolution. However, the zwitterionic amino acid must be converted into a volatile derivative.

1. Derivatization Workflow (Two-Step)
  • Esterification: Dissolve 5 mg sample in 1 mL 3N HCl in Methanol . Heat at 100°C for 30 mins. Evaporate to dryness under N2 stream.

    • Why: Converts carboxylic acid to methyl ester, removing hydrogen bond donation.

  • Acylation: Add 1 mL Trifluoroacetic Anhydride (TFAA) in Dichloromethane (DCM). Heat at 60°C for 15 mins.

    • Why: Caps the amine, increasing volatility and preventing tailing.

2. GC Conditions
  • Column: Chirasil-L-Val (Agilent or equivalent), 25 m x 0.25 mm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Injector: 250°C, Split ratio 20:1.

  • Oven: 50°C (hold 1 min) -> 4°C/min -> 180°C.

  • Detector: FID at 250°C.

Method C: 1H-NMR with Chiral Solvating Agents

For rapid screening where <2% error is acceptable, NMR offers a "mix-and-measure" approach using Cyclodextrins.

Protocol
  • Dissolve 5 mg (R)-Aba in 0.6 mL D2O .

  • Add 5 equivalents of β-Cyclodextrin or 18-Crown-6-tetracarboxylic acid .

  • Adjust pH to < 2 using DCl (Critical: Protonation state affects complexation geometry).

  • Acquire 1H-NMR (min 400 MHz).

  • Analysis: Focus on the methyl triplet (~1.0 ppm). The chiral environment splits the signals of the enantiomers. Integration of the split peaks yields the ee.

Part 4: Logical Mechanism of Marfey's Separation

Understanding the molecular interaction is crucial for troubleshooting. The following diagram details the reaction pathway and separation logic.

MarfeysMechanism Reagent Marfey's Reagent (L-FDAA) Complex Reaction Mixture (pH 8.5, 40°C) Reagent->Complex Racemate Racemic Aba (R + S) Racemate->Complex Dia1 Diastereomer 1 (L-FDAA)-(S)-Aba Less Hydrophobic Complex->Dia1 Nucleophilic Subst. Dia2 Diastereomer 2 (L-FDAA)-(R)-Aba More Hydrophobic Complex->Dia2 Column C18 Column Interaction Dia1->Column Dia2->Column Result Separation (Delta RT ~ 2-5 min) Column->Result Hydrophobic Selectivity

Figure 2: Reaction and separation mechanism of Marfey's Reagent. The L-configuration of the reagent converts enantiomers into diastereomers with distinct hydrophobicities.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. [Link]

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